



# Application Notes and Protocols for High-Throughput Screening of Icotrokinra

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Icotrokinra |           |
| Cat. No.:            | B15610932   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Icotrokinra** (formerly JNJ-77242113 or PN-235) is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3][4] The IL-23/IL-17 axis is a critical inflammatory pathway implicated in the pathogenesis of several autoimmune diseases, including psoriasis and ulcerative colitis.[5][6] By binding to the IL-23 receptor with high affinity, **Icotrokinra** inhibits IL-23-mediated signaling, thereby reducing the production of pro-inflammatory cytokines such as IL-17 and IL-22.[5][6] This document provides detailed application notes on the mechanism of action of **Icotrokinra**, summarizes its clinical efficacy data, and presents a hypothetical high-throughput screening (HTS) protocol for the identification of novel IL-23 receptor antagonists.

# **Mechanism of Action and Signaling Pathway**

**Icotrokinra** is a selective antagonist of the IL-23 receptor.[1][2][3] The IL-23 receptor is a heterodimer composed of the IL-12Rβ1 and IL-23R subunits.[6] The binding of the IL-23 cytokine to its receptor activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[6][7] Specifically, this involves the phosphorylation and activation of JAK2 and TYK2, which in turn phosphorylate STAT3.[7][8] Phosphorylated STAT3 then translocates to the nucleus, where it induces the transcription of genes encoding proinflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][7] **Icotrokinra** competitively



binds to the IL-23R subunit, preventing the binding of IL-23 and the subsequent downstream signaling cascade.[1][3]





Click to download full resolution via product page

**Caption:** IL-23 Signaling Pathway and **Icotrokinra**'s Point of Inhibition.

# **Clinical Data Summary**

**Icotrokinra** has demonstrated significant efficacy in Phase 3 clinical trials for moderate-to-severe plaque psoriasis and a Phase 2b trial for moderately to severely active ulcerative colitis. The following tables summarize the key quantitative data from these studies.

## Plaque Psoriasis: ICONIC-LEAD Study

The ICONIC-LEAD study was a Phase 3, randomized, double-blind, placebo-controlled trial in participants aged 12 years and older with moderate-to-severe plague psoriasis.[9][10][11]

| Endpoint (Week 16) | Icotrokinra (n=456) | Placebo (n=228) | p-value        |
|--------------------|---------------------|-----------------|----------------|
| IGA score of 0/1   | 65%[11][12]         | 8%[11][12]      | <0.001[11][12] |
| PASI 90            | 50%[11][12]         | 4%[11][12]      | <0.001[11][12] |
| PASI 75            | 69%[12]             | 11%[12]         | <0.0001[12]    |
| PASI 100           | 27%[12][13]         | <1%[12][13]     | <0.001[13]     |
| IGA score of 0     | 33%[12][13]         | 1%[12][13]      | <0.001[13]     |

IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index.

## Plaque Psoriasis: ICONIC-TOTAL Study

The ICONIC-TOTAL study was a Phase 3, randomized, double-blind, placebo-controlled trial in participants with at least moderate psoriasis affecting high-impact sites.[2][14][15]



| Endpoint (Week 16)       | Icotrokinra (n=208) | Placebo (n=103) | p-value    |
|--------------------------|---------------------|-----------------|------------|
| Overall IGA score of 0/1 | 57%[2]              | 6%[2]           | <0.001[2]  |
| Scalp-specific IGA 0/1   | 66%[2][15]          | 11%[2][15]      | <0.001[15] |
| Genital PGA 0/1          | 77%[2][15]          | 21%[2][15]      | <0.001[15] |
| Hand/foot PGA 0/1        | 42%[2][15]          | 26%[2][15]      | -          |

PGA: Physician's Global Assessment.

## **Ulcerative Colitis: ANTHEM-UC Study**

The ANTHEM-UC study was a Phase 2b, multicenter, randomized, placebo-controlled, doseranging study in adults with moderately to severely active ulcerative colitis.[16][17][18][19]

| Endpoint (Week 12) | lcotrokinra (highest<br>dose) | Placebo           | p-value        |
|--------------------|-------------------------------|-------------------|----------------|
| Clinical Response  | 63.5%[17][18][19]             | 27%[17][18][19]   | <0.001[17][18] |
| Clinical Remission | 30.2%[17][18][19]             | 11.1%[17][18][19] | <0.001[18]     |

# High-Throughput Screening Protocol: Competitive Binding Assay for IL-23 Receptor Antagonists

This section outlines a hypothetical high-throughput screening protocol to identify novel inhibitors of the IL-23 receptor using a competitive binding format. This assay is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).

# **Objective**

To identify and characterize compounds that inhibit the binding of IL-23 to its receptor, IL-23R, in a high-throughput format.

# **Assay Principle**



Recombinant human IL-23R is immobilized on the surface of a microplate. Biotinylated IL-23 and test compounds are then added. The amount of biotinylated IL-23 bound to the immobilized receptor is inversely proportional to the binding affinity of the test compound. The bound biotinylated IL-23 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

## **Materials and Reagents**

- · Proteins:
  - Recombinant Human IL-23R (extracellular domain)
  - Biotinylated Recombinant Human IL-23
- Assay Plates: 384-well high-binding polystyrene microplates
- Buffers and Solutions:
  - Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
  - Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
  - Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
  - Assay Buffer: 0.1% BSA in PBST
- Detection Reagents:
  - Streptavidin-HRP conjugate
  - o Chemiluminescent HRP substrate
- Controls:
  - Icotrokinra (positive control)
  - DMSO (negative control)
- Equipment:



- Multichannel pipettes or automated liquid handler
- Microplate washer
- Luminometer

# **Experimental Protocol**

- Plate Coating:
  - Dilute Recombinant Human IL-23R to 2 μg/mL in Coating Buffer.
  - Add 25 μL of the diluted receptor to each well of a 384-well microplate.
  - Incubate overnight at 4°C.
- Washing and Blocking:
  - Wash the plate three times with 100 μL/well of Wash Buffer.
  - Add 50 μL of Blocking Buffer to each well.
  - Incubate for 2 hours at room temperature.
  - Wash the plate three times with 100 μL/well of Wash Buffer.
- Competition Reaction:
  - Prepare serial dilutions of test compounds and Icotrokinra in Assay Buffer. The final DMSO concentration should not exceed 1%.
  - $\circ$  Add 10  $\mu$ L of diluted test compounds, **Icotrokinra**, or DMSO (for controls) to the appropriate wells.
  - Prepare a solution of Biotinylated Recombinant Human IL-23 at a pre-determined concentration (e.g., the EC50 for binding to the receptor) in Assay Buffer.
  - Add 15 μL of the biotinylated IL-23 solution to all wells.



- Incubate for 1 hour at room temperature with gentle shaking.
- Detection:
  - Wash the plate five times with 100 μL/well of Wash Buffer.
  - Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
  - Add 25 μL of the diluted Streptavidin-HRP to each well.
  - Incubate for 30 minutes at room temperature in the dark.
  - $\circ$  Wash the plate five times with 100 µL/well of Wash Buffer.
  - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  - Add 25 μL of the substrate to each well.
  - Immediately measure the luminescence using a microplate reader.

# **Data Analysis**

- Calculate Percent Inhibition:
  - The percent inhibition for each test compound concentration is calculated as follows:
- Determine IC50 Values:
  - Plot the percent inhibition against the logarithm of the test compound concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.





Click to download full resolution via product page

Caption: High-Throughput Screening Workflow for IL-23R Antagonists.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [inj.com]
- 2. Icotrokinra results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 3 Data: "Game-changing" Oral IL-23 Blocker Shows Efficacy and Safety in PsO -The Dermatology Digest [thedermdigest.com]
- 5. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-23: as a drug target for autoimmune inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protagonist Announces Positive Topline Results From Phase 3 ICONIC Studies of Icotrokinra (JNJ-2113) in Plaque Psoriasis, a First-in-Class Investigational Targeted Oral Peptide That Selectively Blocks the IL-23 Receptor - BioSpace [biospace.com]
- 10. contemporarypediatrics.com [contemporarypediatrics.com]
- 11. Icotrokinra Overview of the ICONIC-LEAD Clinical Trial [jnjmedicalconnect.com]
- 12. ICONIC-LEAD phase III trial Week 24 results: Icotrokinra in adults and adolescents with moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 13. patientcareonline.com [patientcareonline.com]
- 14. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 15. Icotrokinra Overview of the ICONIC-TOTAL Clinical Trial [jnjmedicalconnect.com]



- 16. Icotrokinra data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [jnj.com]
- 17. ajmc.com [ajmc.com]
- 18. Protagonist Reports Positive Top Line Results From Phase 2b Study of Icotrokinra Showing Potential to Transform the Treatment Paradigm for Patients With Ulcerative Colitis -BioSpace [biospace.com]
- 19. J&J and Protagonist's icotrokinra scores in Phase IIb UC study Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening of Icotrokinra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610932#icotrokinra-for-high-throughput-screening-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com